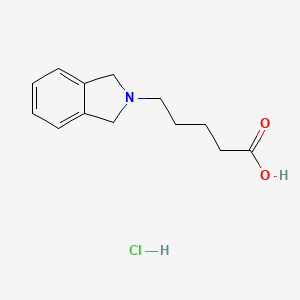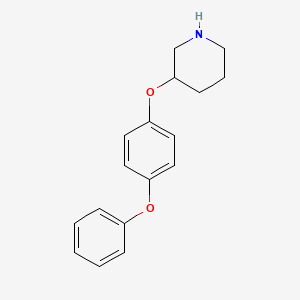
3-(4-フェノキシフェノキシ)ピペリジン
概要
説明
“3-(4-Phenoxyphenoxy)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a study by Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
医薬品化合物の合成
3-(4-フェノキシフェノキシ)ピペリジン: は、様々な医薬品化合物の合成において貴重な中間体です。その構造は改変に適しており、多くの医薬品クラスに存在する幅広いピペリジン誘導体の作成を可能にします。 異なる置換基を導入する能力は、特に薬物動態特性が改善された化合物の開発において、創薬における重要な要素となっています .
抗癌剤
研究によると、ピペリジン誘導体は抗癌剤として潜在的な可能性を示しています。3-(4-フェノキシフェノキシ)ピペリジンの構造上の柔軟性により、癌細胞の増殖と転移を阻害する化合物を合成することができます。 これらの化合物は、癌進行に関与する特定の経路を標的にするように設計することができ、新しい腫瘍学療法の開発のための経路を提供しています .
抗菌剤および抗真菌剤としての応用
ピペリジン部分は、化合物の抗菌および抗真菌効力を高めると知られています3-(4-フェノキシフェノキシ)ピペリジンは、強力な抗菌剤および抗真菌剤として作用する誘導体の合成に使用でき、耐性菌株および真菌に対する新しい治療法の基礎を提供します .
神経保護特性
ピペリジン誘導体は、神経保護において有望な結果を示しており、これは神経変性疾患の治療に不可欠です3-(4-フェノキシフェノキシ)ピペリジンは、神経細胞を損傷から保護する化合物を開発するために使用でき、アルツハイマー病やパーキンソン病などの病状に対する治療オプションを提供する可能性があります .
鎮痛剤および抗炎症剤
3-(4-フェノキシフェノキシ)ピペリジンの修飾により、鎮痛剤および抗炎症剤を開発することができます。 これらの誘導体は、疼痛経路と炎症反応を調節することができ、慢性疼痛や炎症性疾患の治療に役立ちます .
降圧剤および循環器系薬物の開発
3-(4-フェノキシフェノキシ)ピペリジンから合成されたものを含め、ピペリジン誘導体は降圧剤として作用する可能性があります。 これらの誘導体は、血圧を調節し、血管の緊張や心拍数の調節に関与する様々な生物学的標的に影響を与えることで、循環器系の疾患の治療に潜在的な応用が期待できます .
作用機序
- 3-(4-Phenoxyphenoxy)piperidine is a heterocyclic alkaloid extracted from black pepper (Piper nigrum). Its molecular formula is C17H19NO2 .
- Although specific targets for this compound are not widely documented, it has been observed to act against various cancers. Notably, it can target breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when used alone or in combination with other drugs .
- Piperidine activates or inhibits several signaling pathways crucial for cancer regulation. These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, Smac/DIABLO, and p-IB .
- Additionally, it may induce caspase-dependent pathways, leading to cell death in cancer cells .
- Piperidine modulates various pathways associated with cancer progression. These include pathways involved in cell survival, inflammation, and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction for the research and development of “3-(4-Phenoxyphenoxy)piperidine” and other piperidine derivatives.
生化学分析
Biochemical Properties
3-(4-Phenoxyphenoxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-(4-Phenoxyphenoxy)piperidine to its target molecules .
Cellular Effects
3-(4-Phenoxyphenoxy)piperidine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 3-(4-Phenoxyphenoxy)piperidine can impact the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The mechanism of action of 3-(4-Phenoxyphenoxy)piperidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This compound can also interact with transcription factors, influencing gene expression by modulating the transcriptional machinery. The binding interactions of 3-(4-Phenoxyphenoxy)piperidine are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Phenoxyphenoxy)piperidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Phenoxyphenoxy)piperidine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-(4-Phenoxyphenoxy)piperidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-(4-Phenoxyphenoxy)piperidine can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
3-(4-Phenoxyphenoxy)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the levels of metabolites and the flux of metabolic pathways by modulating enzyme activity. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, leading to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, 3-(4-Phenoxyphenoxy)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 3-(4-Phenoxyphenoxy)piperidine can influence its activity and function, as its localization within cells determines its access to target biomolecules .
Subcellular Localization
The subcellular localization of 3-(4-Phenoxyphenoxy)piperidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of 3-(4-Phenoxyphenoxy)piperidine determines its ability to modulate cellular functions and biochemical reactions .
特性
IUPAC Name |
3-(4-phenoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663035 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946681-18-1 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



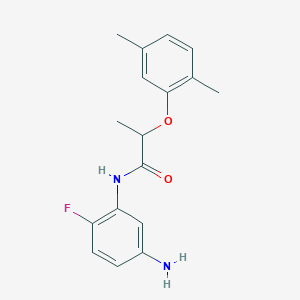
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
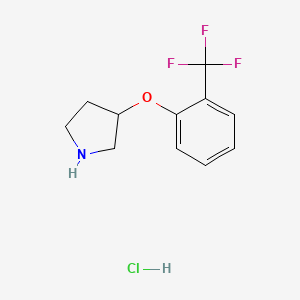
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)

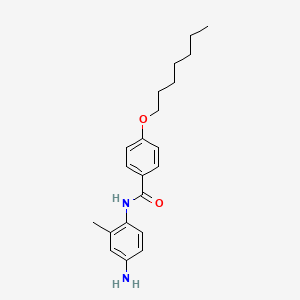

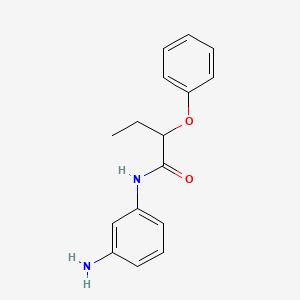
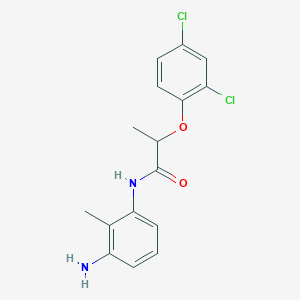
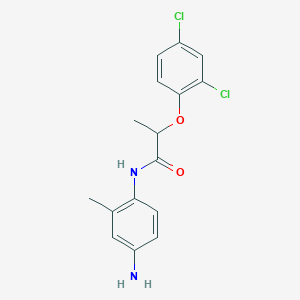

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)
